molecular formula C17H16Cl2N2 B11465062 [(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine

[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine

Cat. No.: B11465062
M. Wt: 319.2 g/mol
InChI Key: KEURMMJCGRSCAD-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is a compound that features both a dichlorophenyl group and an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The dichlorophenyl group adds to the compound’s chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the dichlorophenyl group.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . Additionally, it can modulate the production of inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine is unique due to the presence of both the dichlorophenyl and indole groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C17H16Cl2N2/c18-15-6-5-12(9-16(15)19)10-20-8-7-13-11-21-17-4-2-1-3-14(13)17/h1-6,9,11,20-21H,7-8,10H2

InChI Key

KEURMMJCGRSCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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